The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridines
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridines
Introduction: The Privileged Architecture of Pyrazolo[3,4-b]pyridines in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is not only capable of interacting with a wide range of biological targets but also possesses favorable pharmacokinetic properties.[1][2] This bicyclic heteroaromatic system, a fusion of pyrazole and pyridine rings, has demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] Its structural rigidity and the strategic placement of nitrogen atoms allow for a multitude of interactions with protein targets, particularly the ATP-binding sites of kinases.
This guide delves into the therapeutic potential of a specific, yet underexplored, derivative of this versatile scaffold: the 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine. While the broader pyrazolo[3,4-b]pyridine family has been extensively studied, the introduction of a methylsulfanyl (-SCH3) group at the C4-position presents a unique opportunity for modulating the scaffold's physicochemical and biological properties. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential mechanisms of action, and therapeutic applications of this promising class of compounds.
The Strategic Importance of the 4-Methylsulfanyl Moiety
The introduction of a methylsulfanyl group at the 4-position of the pyrazolo[3,4-b]pyridine scaffold is a deliberate synthetic strategy aimed at fine-tuning the molecule's therapeutic potential. From a medicinal chemistry perspective, the -SCH3 group can influence several key parameters:
-
Lipophilicity and Solubility: The methylsulfanyl group can modulate the overall lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and pharmacokinetic profile.
-
Metabolic Stability: The sulfur atom can influence the metabolic fate of the compound, potentially blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
-
Target Engagement: The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the target protein's binding site.
-
Conformational Effects: The size and electronics of the methylsulfanyl group can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target.
While direct experimental data on the 4-(methylsulfanyl) derivative is emerging, the closely related 4-methylthio-1H-pyrazolo[3,4-b]quinolines have been synthesized, indicating the chemical feasibility of accessing this specific scaffold.[5]
Therapeutic Landscape: Kinase Inhibition as a Primary Modality
A significant body of research has established the pyrazolo[3,4-b]pyridine scaffold as a potent inhibitor of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases such as cancer.[6]
Oncology: A Key Therapeutic Area
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been extensively documented, with compounds from this class showing inhibitory activity against a range of kinases implicated in tumor growth and proliferation.[6][7]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK1 and CDK2, leading to cell cycle arrest and apoptosis.[8]
-
Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Structure-based drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine-based inhibitors of PLK4 with nanomolar potency.[9]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a non-canonical IKK family member involved in innate immunity and oncogenesis. Rational drug design has yielded highly potent 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1, with IC50 values in the sub-nanomolar range.[10]
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase that is a key driver in certain types of non-small cell lung cancer. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of ALK.[11]
The following table summarizes the activity of some representative pyrazolo[3,4-b]pyridine derivatives against various cancer-related kinases.
| Compound Class | Target Kinase | Key Findings | Reference |
| 1H-Pyrazolo[3,4-b]pyridines | CDK1/CDK2 | Potent and selective inhibition, leading to cell cycle arrest and apoptosis. | [8] |
| 1H-Pyrazolo[3,4-b]pyridines | PLK4 | Nanomolar potency achieved through structure-based design. | [9] |
| 1H-Pyrazolo[3,4-b]pyridines | TBK1 | Sub-nanomolar inhibition and good selectivity. | [10] |
| Pyrazolo[3,4-b]pyridines | ALK (L1196M mutant) | Exceptional enzymatic activity (IC50 <0.5 nM) against crizotinib-resistant mutant. | [11] |
Synthetic Strategies: Accessing the 4-(Methylsulfanyl) Scaffold
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several well-established synthetic routes.[1] A common and versatile approach involves the construction of the pyridine ring onto a pre-existing pyrazole core.
Proposed Synthetic Workflow for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine
The following diagram illustrates a plausible synthetic pathway to the target scaffold, based on established methodologies for related compounds.
Caption: Proposed synthetic workflow for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative, detailed protocol for the synthesis of a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate, a key precursor for the target 4-(methylsulfanyl) scaffold. This protocol is adapted from the Gould-Jacobs reaction.[1]
Step 1: Synthesis of the 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Intermediate
-
Reactants:
-
5-Amino-3-methyl-1-phenylpyrazole (1 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of 5-amino-3-methyl-1-phenylpyrazole in absolute ethanol, add a catalytic amount of sodium ethoxide.
-
Add diethyl malonate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate.
-
Step 2: Chlorination to Yield 4-Chloro-1H-pyrazolo[3,4-b]pyridine
-
Reactants:
-
4-Hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate (1 eq)
-
Phosphorus oxychloride (POCl3) (excess)
-
-
Procedure:
-
Carefully add the 4-hydroxy intermediate to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the 4-chloro-1H-pyrazolo[3,4-b]pyridine.
-
Step 3: Nucleophilic Substitution to Introduce the Methylsulfanyl Group
-
Reactants:
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine (1 eq)
-
Sodium methanethiolate (NaSMe) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve the 4-chloro intermediate in DMF.
-
Add sodium methanethiolate portion-wise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.
-
Biological Evaluation: A Roadmap for Assessing Therapeutic Potential
A thorough biological evaluation is critical to ascertain the therapeutic potential of novel 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine derivatives. The following workflow outlines a standard cascade of assays.
Caption: Standard workflow for the biological evaluation of novel therapeutic compounds.
Future Directions and Conclusion
The 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising, yet relatively unexplored, area for drug discovery. The wealth of data on the broader pyrazolo[3,4-b]pyridine family strongly suggests that these novel derivatives will exhibit significant therapeutic potential, particularly in the realm of oncology as kinase inhibitors.
Future research should focus on the systematic synthesis and biological evaluation of a library of 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine derivatives. Structure-activity relationship (SAR) studies will be crucial in elucidating the optimal substitution patterns for potency and selectivity against specific kinase targets. Furthermore, a comprehensive assessment of their ADME (absorption, distribution, metabolism, and excretion) properties will be essential for identifying lead candidates with favorable drug-like properties.
References
-
Sun, Y., Wang, L., Sun, Y., Wang, J., Xue, Y., Wu, T., ... & Cheng, M. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]
-
Sun, Y., Tang, H., Wang, X., Wang, J., Xue, Y., Wu, T., ... & Cheng, M. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1496-1510. [Link]
-
Mohamed, M. S., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, synthesis and cancer cell line activities of pyrazolo[3,4-b]pyridine derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
-
Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2021). Development of new pyrazolo [3,4-b] pyridine derivatives as potent anti-leukemic agents and topoisomerase IIα inhibitors with broad-spectrum cytotoxicity. Molecules, 26(22), 7005. [Link]
-
Baradarani, M. M., Zare Fazlelahi, H., Rashidi, A., & Joule, J. A. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link]
-
Vidali, V. P., Peristeras, L. D., Papanastasiou, I., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
- Misra, U., Hitkari, A., Saxena, A. K., Gurtu, S., & Shanker, K. (1996). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Indian Journal of Pharmaceutical Sciences, 58(4), 153-156.
-
Ghoneim, K. M., & El-Telbany, F. A. (1982). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and-pyridine derivatives. Farmaco, 37(6), 402-409. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Medicinal Chemistry Research, 23(8), 3745-3753. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
- Al-Omary, F. A., Mu, Y., & Al-Ghamdi, A. M. (2019). Anticancer and anti-inflammatory activities of some new pyrazolo[3,4-b]pyrazines. Molecules, 24(19), 3508.
-
Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
- Dyadyuchenko, E. V., Kisel, E. A., & Zaikin, P. A. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1032.
-
Gnanasekaran, R., Karvembu, R., & Kadirvel, M. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 435. [Link]
-
Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
-
Vidali, V. P., Peristeras, L. D., Papanastasiou, I., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Lee, J. H., Kim, M. K., Choi, M., & Park, C. H. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1264-1274. [Link]
-
Misra, R. N., Xiao, H. Y., Kim, K. S., Lu, S., Mulheron, J. G., Marques, J. C., ... & Hunt, J. T. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Teplý, F. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2795. [Link]
-
Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 8. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
